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Compound of Interest

Compound Name: Pyflubumide

Cat. No.: B1473361 Get Quote

Introduction

Pyflubumide is a novel carboxanilide acaricide developed by Nihon Nohyaku Co., Ltd.,

distinguished by its unique methoxyhexafluoroisopropyl substituent.[1] Classified by the

Insecticide Resistance Action Committee (IRAC) in subgroup 25B, it functions as a potent

inhibitor of the mitochondrial complex II (succinate dehydrogenase) in the respiratory chain.[1]

Pyflubumide demonstrates exceptional efficacy against various spider mite species, including

strains that have developed resistance to conventional acaricides.[1] A key feature of its mode

of action is its role as a pro-acaricide; it requires metabolic activation within the target pest to

exert its inhibitory effect.[2] This guide provides an in-depth summary of the spectroscopic data

and analytical methodologies essential for the characterization and quantification of

Pyflubumide, tailored for researchers and professionals in drug development and analytical

chemistry.

Chemical and Physical Properties
Pyflubumide's fundamental properties are summarized below, providing a foundation for its

analytical characterization.
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Property Value Reference

IUPAC Name

3'-isobutyl-N-isobutyryl-1,3,5-

trimethyl-4'-[2,2,2-trifluoro-1-

methoxy-1-

(trifluoromethyl)ethyl]pyrazole-

4-carboxanilide

[3]

CAS Registry No. 926914-55-8 [1]

Molecular Formula C₂₅H₃₁F₆N₃O₃ [1]

Molecular Weight 535.52 g/mol [1]

Appearance White powder [1]

Melting Point 86°C [1]

Water Solubility 0.27 mg/L (at 20°C) [1]

Log P (o/w) 5.34 (at 25°C) [4]

Spectroscopic Characterization Data
The following sections detail the key spectroscopic data for Pyflubumide, crucial for its

structural elucidation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for confirming the chemical structure of Pyflubumide.

The assignments below correspond to the proton signals observed in a standard experiment.

Table 1: ¹H NMR Spectroscopic Data for Pyflubumide Solvent: DMSO-d₆, Instrument: Bruker

ARX-400, Standard: Tetramethylsilane (TMS)[5]
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Chemical Shift (δ)
ppm

Multiplicity Assignment Reference

7.45 d 1H (Aromatic) [2][5]

7.25 dd 1H (Aromatic) [2][5]

7.15 d 1H (Aromatic) [2][5]

3.61 s 3H (-OCH₃) [2][5]

3.41 s 3H (Pyrazole -NCH₃) [2][5]

2.94 m 1H (-CH- of isobutyryl) [2][5]

2.83 d 1H (-CH₂- of isobutyl) [2][5]

2.30 s 3H (Pyrazole -CH₃) [2][5]

2.11 s 3H (Pyrazole -CH₃) [2][5]

1.95 m 1H (-CH- of isobutyl) [2][5]

1.16 d 6H (-CH(CH₃)₂) [2][5]

0.68 d 6H (-CH(CH₃)₂) [2][5]

Note: Published experimental ¹³C NMR data for Pyflubumide are not readily available in the

reviewed literature. However, related new compounds have been characterized using ¹³C NMR.

[6]

Mass Spectrometry (MS)
Mass spectrometry is vital for confirming molecular weight and for developing quantitative

analytical methods. Pyflubumide and its primary active metabolite are typically analyzed using

tandem mass spectrometry (LC-MS/MS).

Table 2: High-Resolution Mass and Tandem MS (MS/MS) Data
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Analyte Parameter Value Reference

Pyflubumide Molecular Formula C₂₅H₃₁F₆N₃O₃ [1]

Exact Mass 535.52 [1]

Precursor Ion [M+H]⁺

(m/z)
536.2 [7]

Product Ion (m/z) 155.1 [7]

Pyflubumide-NH Molecular Formula C₂₁H₂₅F₆N₃O₂ [7]

(Active Metabolite) Exact Mass 465.45 [7]

Precursor Ion [M+H]⁺

(m/z)
466.2 [7]

Product Ion (m/z) 111.5 [7]

The fragmentation of Pyflubumide (m/z 536.2) to its product ion (m/z 155.1) in positive ion

mode is a key transition for its selective detection.[7] This transition likely corresponds to the

cleavage of the amide bond and subsequent fragmentation, yielding the stable 1,3,5-

trimethylpyrazole-4-carbonyl fragment. The primary metabolic transformation is the loss of the

isobutyryl group to form the active metabolite, Pyflubumide-NH.[7]

Infrared (IR) Spectroscopy
While experimental IR spectra for Pyflubumide are not widely published, the characteristic

absorption frequencies can be predicted based on its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for Pyflubumide
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Functional Group Vibration Type
Predicted Wavenumber
(cm⁻¹)

C=O (Amide) Stretch 1690 - 1630 (strong)

C=C (Aromatic) Stretch 1600 - 1450 (medium)

C-H (Alkyl) Stretch 2960 - 2850 (medium-strong)

C-H (Aromatic) Stretch 3100 - 3000 (weak)

C-O (Ether) Stretch 1260 - 1000 (strong)

C-F (Trifluoromethyl) Stretch 1400 - 1000 (very strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy
Studies on the ultraviolet/visible absorption spectrum of Pyflubumide have been conducted.[3]

However, specific absorption maxima (λmax) and molar absorptivity data are not available in

the public domain literature reviewed.

Experimental Protocols
Detailed and validated protocols are essential for the accurate analysis of Pyflubumide in

various matrices.

Residue Analysis by LC-MS/MS
A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is commonly

used for the determination of Pyflubumide and its NH-metabolite in crop commodities.[7]

1. Sample Extraction:

Homogenize samples (e.g., tea leaves, apples) with a mixture of water and acetonitrile

(ACN).[7]

Add partitioning salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl), and

shake vigorously.[7]

Centrifuge to separate the layers.[7]
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2. Sample Clean-up (Dispersive Solid-Phase Extraction - dSPE):

For tea leaf extracts, an aliquot may be evaporated under nitrogen.[7]

For tea infusion samples, clean-up can be performed using an octadecyl silylated silica gel

(C18) SPE disk followed by a graphite carbon mini-column.[7]

3. LC-MS/MS Analysis:

Instrumentation: High-Performance Liquid Chromatograph coupled to a tandem mass

spectrometer.

Ionization Mode: Electrospray Ionization (ESI) in positive-ion mode.[7]

Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% acetic

acid.[3]

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific mass

transitions for Pyflubumide (m/z 536.2 → 155.1) and Pyflubumide-NH (m/z 466.2 →

111.5).[7]

Quantification: The limit of quantification (LOQ) for this method is typically around 0.01 ppm

for each analyte.[7]

NMR Spectroscopy Protocol
For structural confirmation, the following general protocol is used.

Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker ARX-400).[5]

Sample Preparation: Dissolve a sufficient amount of purified Pyflubumide in deuterated

dimethyl sulfoxide (DMSO-d₆).

Internal Standard: Use tetramethylsilane (TMS) as the internal standard for chemical shift

referencing (0.00 ppm).[5]

Acquisition: Record ¹H NMR spectra, ensuring adequate signal-to-noise ratio.
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Visualization of Mechanism and Workflow
Mechanism of Action: From Pro-acaricide to Target
Inhibition
Pyflubumide acts as a pro-acaricide, meaning it is converted to its biologically active form

within the target mite.[1] This active metabolite, Pyflubumide-NH, then inhibits mitochondrial

complex II, disrupting the electron transport chain and leading to a fatal depletion of cellular

energy (ATP).[1][2]

Figure 1: Pyflubumide Metabolic Activation and Mechanism of Action
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Pyflubumide's metabolic activation pathway.

General Workflow for Spectroscopic Characterization
The logical workflow for identifying and characterizing a novel compound like Pyflubumide
involves a systematic progression from synthesis and purification to detailed spectroscopic

analysis for structural confirmation and subsequent method development for quantitative

analysis.
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Figure 2: General Experimental Workflow for Compound Characterization

Synthesis & Purification

Structural Elucidation

Confirmation & Analysis

Synthesis

Purification
(e.g., Column Chromatography)

NMR (¹H, ¹³C) Mass Spectrometry
(HRMS, MS/MS) IR & UV-Vis Spectroscopy

Structure Confirmation

Quantitative Method
Development (LC-MS/MS)

Click to download full resolution via product page

A typical workflow for chemical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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